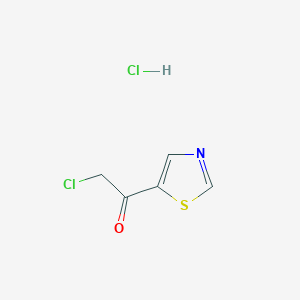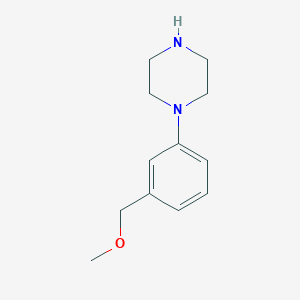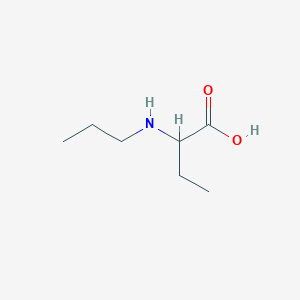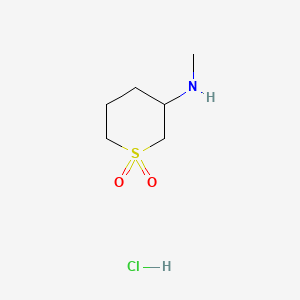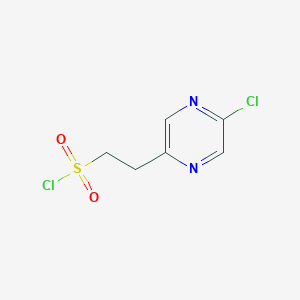
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-chloropyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .
Applications De Recherche Scientifique
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential use in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromopyrazin-2-YL)ethanesulfonyl chloride
- 2-(5-Fluoropyrazin-2-YL)ethanesulfonyl chloride
- 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
Uniqueness
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is unique due to the presence of the chlorine atom on the pyrazine ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds that may have different substituents on the pyrazine ring .
Propriétés
Formule moléculaire |
C6H6Cl2N2O2S |
|---|---|
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
2-(5-chloropyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-6-4-9-5(3-10-6)1-2-13(8,11)12/h3-4H,1-2H2 |
Clé InChI |
XSGFMSOQMQXFEK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)Cl)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
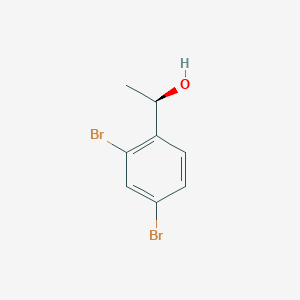



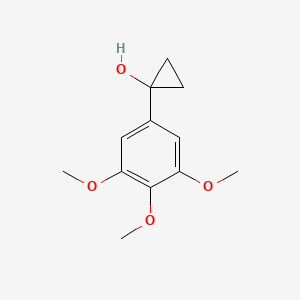
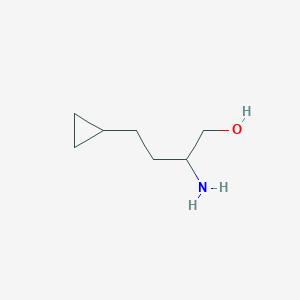
![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
